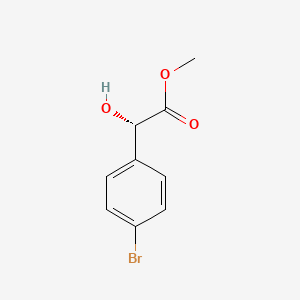

![molecular formula C11H8N2 B6599424 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene CAS No. 245-37-4](/img/structure/B6599424.png)

3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene

Vue d'ensemble

Description

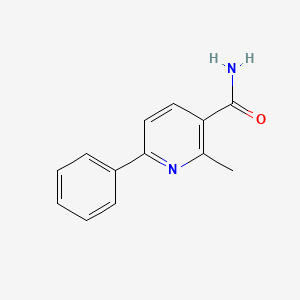

3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene (DTDH) is a polycyclic aromatic hydrocarbon (PAH) that is used in various scientific applications. It has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as cyclopentadienes and cycloheptadienes, which have various applications in organic chemistry. It has also been used as a starting material in the synthesis of other PAHs, such as benzo[a]pyrene and dibenz[a,h]anthracene. In addition, it has been used in the synthesis of polymers and in the study of the interaction between PAHs and proteins.

Mécanisme D'action

Target of Action

The primary targets of 4,5-Diazafluorene, also known as 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene, are metal complexes, particularly those of ruthenium (II) . These complexes are used in a variety of applications, including optoelectronic devices .

Mode of Action

4,5-Diazafluorene interacts with its targets by serving as a ligand, binding to the metal center of the complexes . This binding is facilitated by the unique structure of 4,5-Diazafluorene, which contains a methylene bridge inserted between two pyridine rings . This structure makes 4,5-Diazafluorene a weaker σ-binding ligand compared to 2,2’-bipyridine (bpy), facilitating the dissociation of one of the donor N atoms . This unique property allows for the formation of unstable binuclear complexes that can be catalytically active .

Biochemical Pathways

The biochemical pathways affected by 4,5-Diazafluorene primarily involve the synthesis and function of optoelectronic devices . The compound’s ability to form complexes with metals like ruthenium (II) allows it to be used as an interfacial layer for Schottky type photodiodes . This interaction affects the device’s rectification ratio, series resistance, barrier height, and ideality factor values .

Result of Action

The result of 4,5-Diazafluorene’s action is the creation of efficient photodiodes and other optoelectronic devices . By forming complexes with metals like ruthenium (II), 4,5-Diazafluorene can improve the performance of these devices .

Action Environment

The action of 4,5-Diazafluorene can be influenced by various environmental factors. For instance, the efficiency of the photodiodes it helps create can be affected by the intensity of light power . Additionally, the stability of the complexes it forms with metals can be influenced by the presence of other chemicals in the environment .

Avantages Et Limitations Des Expériences En Laboratoire

3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively non-toxic and can be handled safely. However, it is expensive and can be difficult to obtain in large quantities. In addition, it is not soluble in water, which can limit its use in certain experiments.

Orientations Futures

There are a number of potential future directions for research with 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene. These include further studies of its biochemical and physiological effects, as well as its potential applications in medicine and other fields. In addition, further research could be conducted to explore its potential as an antioxidant, or to study its interaction with other molecules and proteins. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other PAHs and other compounds.

Propriétés

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)